5-Chloro-2-iodobenzimidamide
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Overview
Description
5-Chloro-2-iodobenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of both chlorine and iodine atoms attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodobenzimidamide typically involves the halogenation of benzimidamide derivatives. One common method includes the iodination of 5-chloro-2-aminobenzimidazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidamides, which can have different functional groups such as alkyl, aryl, or heterocyclic moieties.
Scientific Research Applications
5-Chloro-2-iodobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting ion channels and receptors.
Biological Research: The compound is studied for its potential inhibitory effects on specific enzymes and proteins, making it useful in biochemical assays.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or ion channels by binding to their active sites. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminobenzimidazole: A precursor in the synthesis of 5-Chloro-2-iodobenzimidamide.
5-Chloro-2-iodobenzoic acid: Another halogenated benzimidazole derivative with different functional groups.
5-Chloro-2-guanidinobenzimidazole: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide enhanced properties compared to other similar compounds, making it a valuable compound for various applications.
Biological Activity
5-Chloro-2-iodobenzimidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound has a complex molecular structure characterized by the presence of halogen atoms (chlorine and iodine), which may enhance its reactivity and biological interactions. The compound's IUPAC name reflects its composition, which includes a benzimidamide moiety that is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents are believed to enhance binding affinity and specificity, which can modulate the activity of various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering their function and leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory Effects : Its role as a lipoxygenase inhibitor indicates potential therapeutic applications in managing inflammatory diseases.
Data Table: Biological Activities of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Lipoxygenase inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis markers. This suggests that the compound could be developed into a novel anticancer therapeutic agent targeting specific cancer pathways .
Properties
Molecular Formula |
C7H6ClIN2 |
---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
5-chloro-2-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
InChI Key |
ITRSWKROFLRHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)I |
Origin of Product |
United States |
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